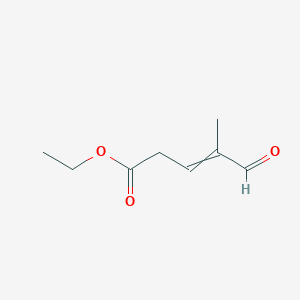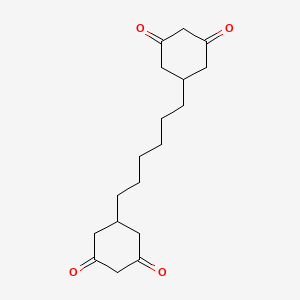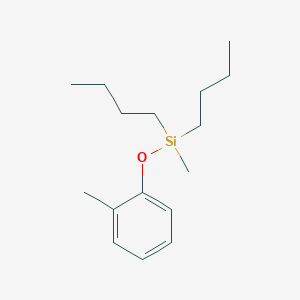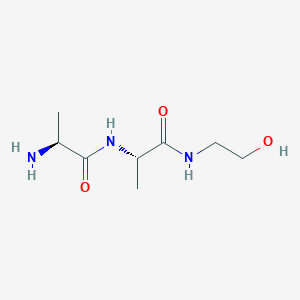
Ethyl 4-methyl-5-oxopent-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-5-oxopent-3-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from the condensation of ethyl alcohol and 4-methyl-5-oxopent-3-enoic acid. This compound is of interest due to its unique structure, which includes both an ester functional group and a conjugated enone system, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-5-oxopent-3-enoate can be synthesized through various methods. One common approach involves the Claisen condensation of ethyl acetate with methyl vinyl ketone, followed by acid-catalyzed dehydration to form the enone system. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated esters or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated esters or alcohols.
Substitution: Formation of amides or secondary esters.
科学的研究の応用
Ethyl 4-methyl-5-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pyridines and pyrroles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of ethyl 4-methyl-5-oxopent-3-enoate involves its reactivity at the enone and ester functional groups. The enone system can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. The ester group can undergo hydrolysis or transesterification, depending on the reaction conditions. These reactions are facilitated by the compound’s ability to stabilize transition states through resonance.
類似化合物との比較
Ethyl 4-methyl-5-oxopent-3-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds contain ester groups, but ethyl acetoacetate lacks the conjugated enone system, making it less reactive in certain types of reactions.
Methyl vinyl ketone: This compound shares the enone system but lacks the ester functionality, limiting its versatility in esterification reactions.
Ethyl 3-oxobutanoate: Similar in structure but with a simpler ketone group, making it less reactive in Michael additions.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry.
特性
CAS番号 |
61597-95-3 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
ethyl 4-methyl-5-oxopent-3-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)5-4-7(2)6-9/h4,6H,3,5H2,1-2H3 |
InChIキー |
XFZJEHVYGDYGBH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC=C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)

![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)


![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)



![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)


